molecular formula C5H9NO B156444 (R)-2-hydroxy-3-methylbutanenitrile CAS No. 10021-64-4

(R)-2-hydroxy-3-methylbutanenitrile

Cat. No. B156444
CAS RN: 10021-64-4
M. Wt: 99.13 g/mol
InChI Key: YRBPUNHOIVAUFA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-hydroxy-3-methylbutanenitrile, also known as (R)-HMN, is a chiral molecule that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a nitrile derivative of (R)-3-hydroxy-2-methylpropanal, which is a key intermediate in the synthesis of several important drugs.

Mechanism Of Action

The exact mechanism of action of (R)-HMN is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the biosynthesis of important cellular components. This inhibition leads to the disruption of cellular processes and ultimately cell death.

Biochemical And Physiological Effects

(R)-HMN has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth of several cancer cell lines and to have anti-inflammatory properties. Additionally, (R)-HMN has been shown to have antifungal and antibacterial effects, making it a promising candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of (R)-HMN is its efficiency in the synthesis of several important drugs. Additionally, its antifungal and antibacterial properties make it a promising candidate for the development of new antibiotics. However, one of the limitations of (R)-HMN is its high cost and the limited availability of nitrilase enzymes for the resolution of the racemic mixture.

Future Directions

There are several future directions for the research on (R)-HMN. One potential direction is the development of new methods for the synthesis of (R)-HMN that are more cost-effective and efficient. Another potential direction is the investigation of the potential applications of (R)-HMN in the development of new antibiotics and anti-inflammatory drugs. Additionally, the mechanism of action of (R)-HMN could be further studied to gain a better understanding of its effects on cellular processes.

Synthesis Methods

The synthesis of (R)-HMN can be achieved through several methods, including the reduction of the corresponding ketone or the nitrile hydrolysis of the corresponding cyanohydrin. However, the most efficient and widely used method for the synthesis of (R)-HMN involves the enzymatic resolution of the racemic mixture using nitrilase enzymes.

Scientific Research Applications

(R)-HMN has been extensively studied for its potential applications in the pharmaceutical industry. It is a key intermediate in the synthesis of several important drugs, including the anti-cancer drug Taxol and the anti-inflammatory drug Celecoxib. Additionally, (R)-HMN has been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antibiotics.

properties

CAS RN

10021-64-4

Product Name

(R)-2-hydroxy-3-methylbutanenitrile

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(2R)-2-hydroxy-3-methylbutanenitrile

InChI

InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3/t5-/m0/s1

InChI Key

YRBPUNHOIVAUFA-YFKPBYRVSA-N

Isomeric SMILES

CC(C)[C@H](C#N)O

SMILES

CC(C)C(C#N)O

Canonical SMILES

CC(C)C(C#N)O

Origin of Product

United States

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